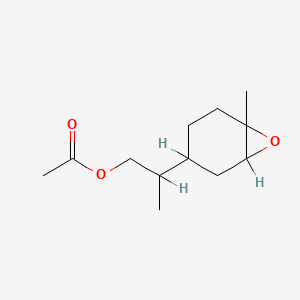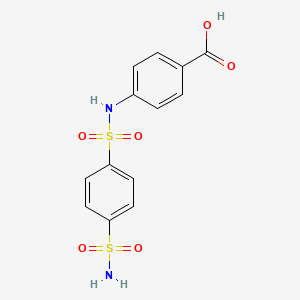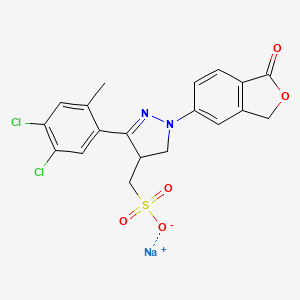
1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt is a complex organic compound It is characterized by its unique structure, which includes a pyrazole ring, a methanesulfonic acid group, and a dichloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Methanesulfonic Acid Group: This step involves sulfonation, typically using methanesulfonyl chloride in the presence of a base.
Attachment of the Dichloromethylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction.
Formation of the Sodium Salt: The final step involves neutralizing the compound with sodium hydroxide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Potential medical applications could include its use as a drug candidate or as a component in drug delivery systems.
Industry
In industry, the compound could be used in the manufacture of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-methanesulfonic acid derivatives: These compounds share the pyrazole and methanesulfonic acid groups but differ in other substituents.
Dichloromethylphenyl derivatives: Compounds with similar aromatic substitution patterns.
Isobenzofuranyl derivatives: Compounds containing the isobenzofuran moiety.
Uniqueness
The uniqueness of 1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.
Properties
CAS No. |
58953-08-5 |
|---|---|
Molecular Formula |
C19H15Cl2N2NaO5S |
Molecular Weight |
477.3 g/mol |
IUPAC Name |
sodium;[5-(4,5-dichloro-2-methylphenyl)-2-(1-oxo-3H-2-benzofuran-5-yl)-3,4-dihydropyrazol-4-yl]methanesulfonate |
InChI |
InChI=1S/C19H16Cl2N2O5S.Na/c1-10-4-16(20)17(21)6-15(10)18-12(9-29(25,26)27)7-23(22-18)13-2-3-14-11(5-13)8-28-19(14)24;/h2-6,12H,7-9H2,1H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
WTELQDTYDULSAP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NN(CC2CS(=O)(=O)[O-])C3=CC4=C(C=C3)C(=O)OC4)Cl)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


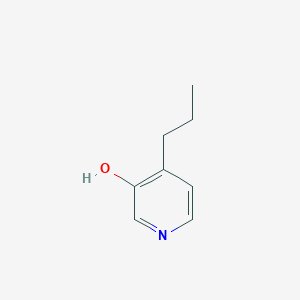
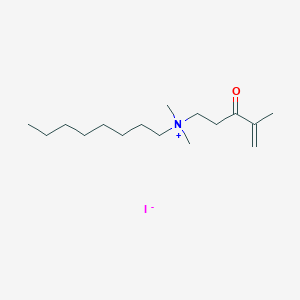

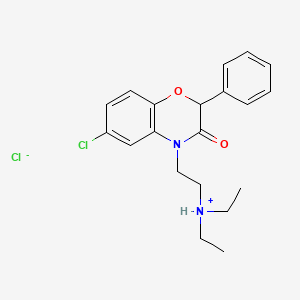
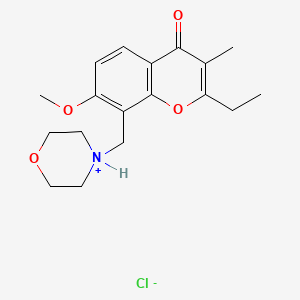
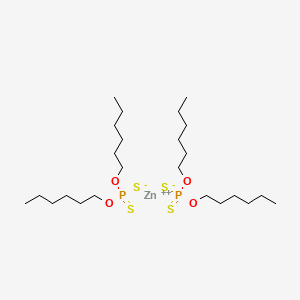
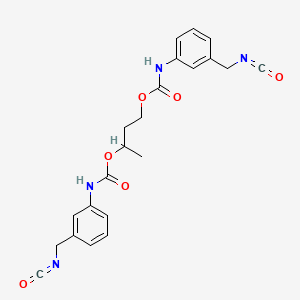
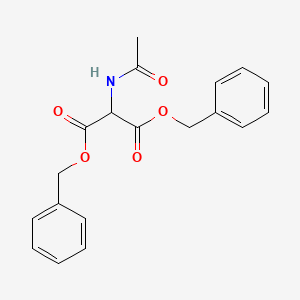
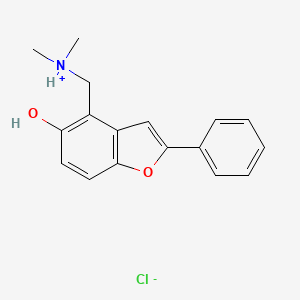
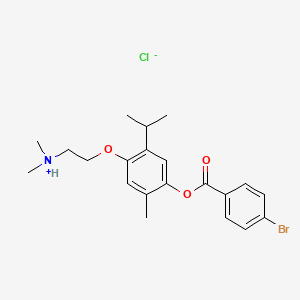
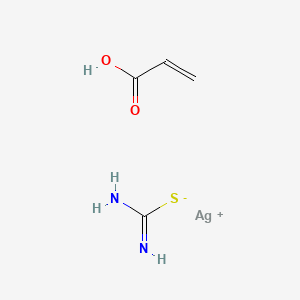
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/structure/B13762487.png)
